REACTION_CXSMILES
|
[ClH:1].[CH3:2][CH2:3][O:4][C:5]([C:7]1[CH:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=2[Cl:19])[C:11]([C:20]([O:22][CH3:23])=[O:21])=[C:10]([CH3:24])[NH:9][C:8]=1[CH2:25][O:26][CH2:27][CH2:28][NH2:29])=[O:6]>CO>[CH3:2][CH2:3][O:4][C:5]([C:7]1[CH:12]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:11]([C:20]([O:22][CH3:23])=[O:21])=[C:10]([CH3:24])[NH:9][C:8]=1[CH2:25][O:26][CH2:27][CH2:28][NH2:29])=[O:6].[ClH:1] |f:3.4|
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1=C(NC(=C(C1C=2C=CC=CC2Cl)C(=O)OC)C)COCCN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 23° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |